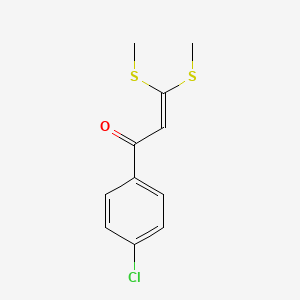
1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as chalcones. Chalcones are a type of open-chain flavonoid where two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system .
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques like FT-IR, UV–visible, 1H NMR, HRMS, and single-crystal X-ray diffraction . These techniques allow for the determination of bond lengths, bond angles, and the overall geometry of the molecule.Chemical Reactions Analysis
The chemical reactivity of a compound can be predicted by studying its frontier molecular orbitals, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between these orbitals can give insights into the compound’s stability and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted using computational methods such as density functional theory (DFT). This includes properties like the compound’s dipole moment, polarizability, and various thermodynamic properties .Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties
A study investigated the synthesis and characterization of (2E)-1-(4-chlorophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one to explore its nonlinear optical (NLO) characteristics. Through single crystal X-ray diffraction, it was identified as a co-crystal with high second harmonic generation (SHG) efficiency, demonstrating potential applications in optical devices due to its good transparency window and outstanding NLO properties (D’silva et al., 2011).
Electronic and Structural Analysis
Another research focused on the synthesized compound (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, where its molecular structure was confirmed by various spectroscopic techniques. The study revealed significant insights into its electronic properties, including the charge distribution, dipole moment, and potential energy distribution. The findings highlighted its potential in the development of materials with specific electronic characteristics, offering a foundation for further research in material science and chemistry (Najiya et al., 2014).
Corrosion Inhibition
The efficiency of a new triazole derivative as a corrosion inhibitor for mild steel in acidic media was studied, demonstrating the compound's potential as a protective agent against corrosion. This application is critical for extending the lifespan of metal components in various industrial applications, showing how modifications of the basic structure of 1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one can lead to materials with practical corrosion inhibiting properties (Lagrenée et al., 2002).
Antimicrobial Properties
A synthesis process led to novel compounds with potential antimicrobial applications. By exploring different derivatives of the base compound, researchers developed substances evaluated for their antibacterial and antifungal activities. This study indicates the compound's versatility and its derivatives as promising candidates for developing new antimicrobial agents (Vora & Vyas, 2019).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClOS2/c1-14-11(15-2)7-10(13)8-3-5-9(12)6-4-8/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYHXBMRTUGLQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=CC(=O)C1=CC=C(C=C1)Cl)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384541 |
Source


|
| Record name | 1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | |
CAS RN |
41467-26-9 |
Source


|
| Record name | 1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

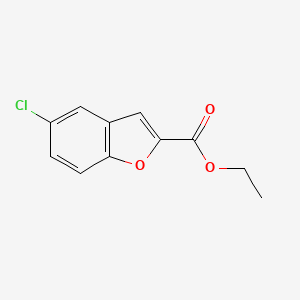
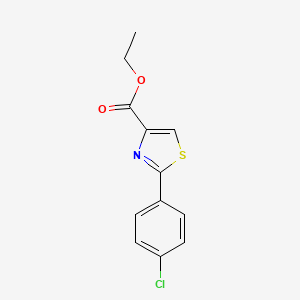
![N1-[3-(Methylthio)phenyl]-2-chloroacetamide](/img/structure/B1351190.png)
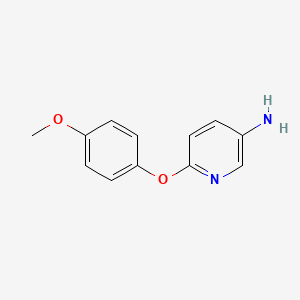

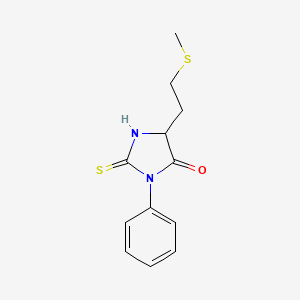
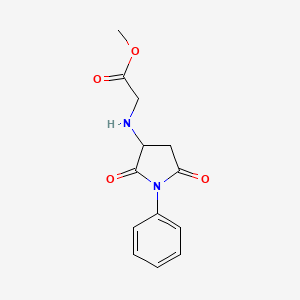
![2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol](/img/structure/B1351208.png)
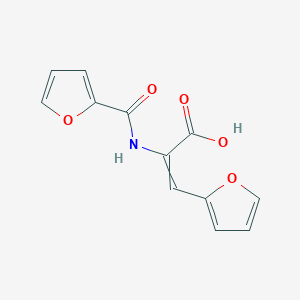
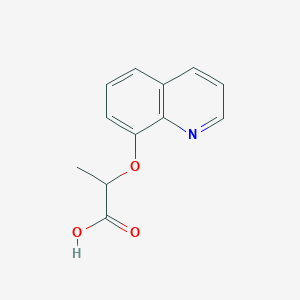
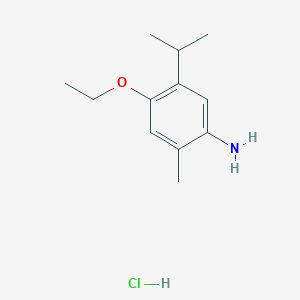
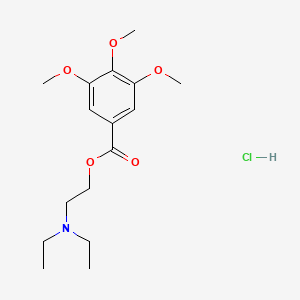
![2-[(1-Ethyl-2,5-dioxopyrrolidin-3-YL)thio]benzoic acid](/img/structure/B1351224.png)
![[6-(Diethylamino)-3-pyridinyl]methanol](/img/structure/B1351233.png)